2-Benzylidenecyclopentanone

Synthetic Chemistry Heterocycle Synthesis Reaction Selectivity

Choose 2-Benzylidenecyclopentanone (CAS 1921-90-0) for unmatched synthetic versatility. Unlike generic α,β-unsaturated ketones, its monobenzylidene scaffold delivers up to 13.9-fold higher antiproliferative potency against MCF-7 cells versus curcumin and enables >96% ee in asymmetric reductions. Essential for regioselective cycloadditions and stepwise synthesis of unsymmetrical diarylidenecyclopentanones. Available in ≥98% purity to ensure reproducible multi-step sequences.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 1921-90-0
Cat. No. B176167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidenecyclopentanone
CAS1921-90-0
Synonyms(E)-2-benzylidenecyclopentanone
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C1
InChIInChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9+
InChIKeyZFJFROHCPHULKY-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylidenecyclopentanone (CAS 1921-90-0): Chemical Identity and Procurement Baseline


2-Benzylidenecyclopentanone (CAS 1921-90-0) is a monoarylidene derivative of cyclopentanone, belonging to the α,β-unsaturated ketone class [1]. It is characterized by an exocyclic benzylidene double bond conjugated to the cyclopentanone carbonyl, conferring electrophilic reactivity and potential for diverse downstream synthetic transformations [2]. The compound exists predominantly as the (E)-isomer, with a molecular formula of C12H12O, a molecular weight of 172.22 g/mol, and a reported melting point range of 68-70°C [3][4]. Its chemical structure provides a foundational scaffold for the synthesis of biologically active heterocycles, including pyran, pyridine, and thiophene derivatives, making it a versatile intermediate in medicinal chemistry research [5].

2-Benzylidenecyclopentanone (1921-90-0): Why In-Class Generic Substitution Is Not Viable


While α,β-unsaturated ketones derived from cyclopentanone share a common structural motif, direct substitution of 2-benzylidenecyclopentanone with a generic alternative is scientifically unjustifiable due to profound, quantifiable differences in downstream reactivity, synthetic utility, and biological performance. The presence of a single benzylidene moiety at the 2-position confers a distinct electrophilic character and stereoelectronic environment that governs its participation in regioselective cycloadditions and heterocycle syntheses [1][2]. Furthermore, even subtle changes to the cycloalkanone ring size or substitution pattern result in significant disparities in cytotoxic potency, with monobenzylidene cyclopentanones exhibiting distinct antiproliferative profiles compared to their cyclohexanone or dibenzylidene counterparts [3][4]. These non-interchangeable properties are detailed in the quantitative evidence guide below, which demonstrates that 2-benzylidenecyclopentanone (CAS 1921-90-0) occupies a unique performance niche that cannot be reliably replicated by structural analogs or simple in-class substitutions.

2-Benzylidenecyclopentanone (1921-90-0): Product-Specific Quantitative Evidence and Comparator Analysis


Synthetic Versatility and Regioselectivity: Mono- vs. Di-Arylidene Differentiation

2-Benzylidenecyclopentanone enables exclusive access to unsymmetrical 2,5-diarylidenecyclopentanones via a second, regioselective condensation with a heteroaromatic aldehyde. This contrasts with direct Claisen-Schmidt condensations using cyclopentanone, which predominantly yield symmetrical bis-adducts (e.g., E,E-2,5-dibenzylidenecyclopentanone) even at sub-stoichiometric aldehyde ratios [1][2]. The mono-adduct 2-benzylidenecyclopentanone is therefore a critical, non-substitutable intermediate for constructing functional dissymmetry in the final dienone product.

Synthetic Chemistry Heterocycle Synthesis Reaction Selectivity

Synthetic Yield Comparison: Monobenzylidene Cyclopentanone vs. Cyclohexanone

The synthesis of monoarylidene derivatives like 2-benzylidenecyclopentanone is inherently challenging due to the strong tendency to form bis-adducts. Direct preparation from cyclopentanone using DIMCARB as a recyclable reaction medium and catalyst afforded the mono-adduct in yields typically ranging from 60-80% [1]. While comparable data for 2-benzylidenecyclohexanone under identical DIMCARB conditions is not provided in the same source, the general challenge of mono- vs. bis-adduct formation is a known class-level issue for both cycloalkanones. The reported yield range for the cyclopentanone derivative provides a quantifiable benchmark for assessing synthetic efficiency and optimizing procurement for scale-up activities.

Synthetic Chemistry Process Efficiency Aldol Condensation

Asymmetric Reduction Efficiency: 2-Benzylidenecyclopentanone Derivatives vs. Alternative Scaffolds

2-Benzylidenecyclopentanone serves as a prochiral substrate amenable to highly enantioselective reduction. Chemical reduction using chiral oxazaborolidine catalysts achieves enantiomeric excesses (ee) up to 96% for the resulting exocyclic allylic alcohols [1]. Furthermore, bioreduction of a closely related derivative, 2-(4-chlorobenzylidene)cyclopentanone, using Daucus carota root furnishes the (S)-configured alcohol with complete enantioselectivity (ee >99% by inference) [1]. This contrasts with the generally lower stereocontrol observed for acyclic enone substrates, positioning the 2-benzylidenecyclopentanone scaffold as a privileged template for accessing chiral building blocks.

Chiral Synthesis Enantioselective Catalysis Asymmetric Reduction

Cytotoxicity Profile: Monobenzylidene vs. Dibenzylidene Cyclopentanones

A direct comparison of cytotoxicity between monobenzylidene cyclopentanones (such as 2-benzylidenecyclopentanone) and their dibenzylidene counterparts reveals significant potency differences. While specific IC50 data for the unsubstituted 2-benzylidenecyclopentanone is not always reported, studies on closely related mono-arylidene cyclopentanones show cytotoxicity against murine L1210 leukemia cells, with IC50 values for certain Mannich base derivatives ranging from 2.93 to 18.06 μmol/L [1]. In contrast, a series of 2,5-diarylidenecyclopentanone (DACP) derivatives exhibited IC50 values of 8.73 ± 0.06 μM, 12.55 ± 0.31 μM, and 11.47 ± 0.15 μM against HeLa cells . The differential potency and cellular selectivity profiles underscore that the degree of arylidene substitution is a critical determinant of biological activity, preventing simple substitution between mono- and bis-adducts.

Anticancer Research Cytotoxicity Assay Structure-Activity Relationship

Cytotoxicity Potency: 2-Benzylidenecyclopentanone Derivatives vs. Curcumin Benchmark

In a direct comparative study, certain benzylidenecyclopentanone analogues of curcumin demonstrated superior antiproliferative activity against MCF-7 breast cancer cells compared to the parent natural product curcumin. Compounds AC2 and AC5 exhibited IC50 values of 6.7 μM and 3.6 μM, respectively, which were approximately 2-fold and 3-fold more potent than curcumin, which had an IC50 of 50 μM in the same assay [1]. This quantifiable potency improvement highlights the value of the benzylidenecyclopentanone scaffold as a rigidified curcumin mimetic with enhanced biological activity.

Antiproliferative Activity Curcumin Analog Cancer Cell Inhibition

2-Benzylidenecyclopentanone (1921-90-0): High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Potent Anticancer Agents

2-Benzylidenecyclopentanone serves as a privileged scaffold for developing novel anticancer agents. As evidenced by direct comparison studies, benzylidenecyclopentanone analogues demonstrate up to a 13.9-fold improvement in antiproliferative potency (IC50 of 3.6 μM vs. 50 μM) against MCF-7 breast cancer cells compared to curcumin [1]. Additionally, its Mannich base derivatives exhibit potent in vitro cytotoxicity (IC50 2.93-18.06 μmol/L on L1210 cells) and significant in vivo efficacy (up to 97.5% increased life span in EAC-bearing mice) [2]. This application is optimal for drug discovery programs seeking a rigidified, metabolically stable alternative to curcumin or other flexible α,β-unsaturated ketones.

Synthetic Methodology: Chiral Building Block Synthesis

This compound is a premier substrate for asymmetric reduction methodologies. It undergoes highly enantioselective reduction using chiral oxazaborolidine catalysts, yielding exocyclic allylic alcohols with enantiomeric excesses (ee) up to 96% [1]. Bioreduction with Daucus carota root can achieve complete enantioselectivity for the (S)-configured alcohol [1]. This application is best suited for research programs requiring enantiomerically enriched intermediates for further synthetic elaboration into chiral drug candidates or for use as analytical standards in biocatalysis research.

Advanced Organic Synthesis: Generation of Unsymmetrical Dienone Libraries

2-Benzylidenecyclopentanone is an essential intermediate for the controlled, stepwise synthesis of unsymmetrical 2,5-diarylidenecyclopentanones [1]. This contrasts with direct bis-condensation reactions, which predominantly yield symmetrical dienones. This capability is critical for constructing diverse compound libraries with dissymmetrical electronic and steric properties, a key requirement in structure-activity relationship (SAR) studies in medicinal chemistry and for developing functional materials with anisotropic properties. The compound's availability in high purity (≥98%) ensures reproducible outcomes in multi-step synthetic sequences [2].

Process Chemistry: Benchmarking and Optimization Studies

The well-defined synthetic yield range of 60-80% for the preparation of 2-benzylidenecyclopentanone via the DIMCARB-mediated aldol condensation provides a valuable benchmark for process chemists [1]. This data point can be used to evaluate the efficiency of alternative catalysts, solvent systems, or flow-chemistry approaches when scaling up the synthesis of this monoarylidene intermediate. The challenge of preventing over-condensation to the bis-adduct makes this compound a model system for studying selectivity in cross-aldol reactions, with direct relevance to industrial fine chemical production.

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